2-Hydroxy-6-trifluoromethylphenylboronic acid 2-Hydroxy-6-trifluoromethylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096333-79-6
VCID: VC2846398
InChI: InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H
SMILES: B(C1=C(C=CC=C1O)C(F)(F)F)(O)O
Molecular Formula: C7H6BF3O3
Molecular Weight: 205.93 g/mol

2-Hydroxy-6-trifluoromethylphenylboronic acid

CAS No.: 2096333-79-6

Cat. No.: VC2846398

Molecular Formula: C7H6BF3O3

Molecular Weight: 205.93 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-trifluoromethylphenylboronic acid - 2096333-79-6

Specification

CAS No. 2096333-79-6
Molecular Formula C7H6BF3O3
Molecular Weight 205.93 g/mol
IUPAC Name [2-hydroxy-6-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H
Standard InChI Key FNBWZLJDEFUGAL-UHFFFAOYSA-N
SMILES B(C1=C(C=CC=C1O)C(F)(F)F)(O)O
Canonical SMILES B(C1=C(C=CC=C1O)C(F)(F)F)(O)O

Introduction

2-Hydroxy-6-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered significant attention in organic synthesis and medicinal chemistry. This compound is particularly notable for its applications in forming complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a hydroxyl group and a trifluoromethyl group on the phenyl ring enhances its reactivity and stability, making it a versatile tool in various chemical transformations.

Synthesis and Derivatives

2-Hydroxy-6-trifluoromethylphenylboronic acid can be converted into its pinacol ester derivative, which is commonly used in Suzuki-Miyaura coupling reactions. The synthesis of the pinacol ester involves reacting the boronic acid with pinacol in the presence of a catalyst.

DerivativeSynthesis ConditionsUse
Pinacol EsterReaction with pinacolSuzuki-Miyaura coupling

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The Suzuki-Miyaura coupling is a key process where the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds.

Mechanism of Suzuki-Miyaura Coupling

  • Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

  • Transmetalation: The boronic ester transfers its organic group to the palladium complex.

  • Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Biological Activities

Boronic acids, including derivatives of 2-Hydroxy-6-trifluoromethylphenylboronic acid, exhibit significant biological activities such as anticancer properties, enzyme inhibition, and antibacterial activity. These compounds can form reversible covalent bonds with enzymes, acting as inhibitors.

Biological ActivityDescription
Anticancer PropertiesInhibit cancer cell proliferation
Enzyme InhibitionForm reversible covalent bonds with enzymes
Antibacterial ActivityEffective against certain bacterial strains

Future Perspectives

The versatility of 2-Hydroxy-6-trifluoromethylphenylboronic acid and its derivatives in organic synthesis and medicinal chemistry suggests a promising future for research and applications. Further studies on its biological activities and synthetic applications are expected to uncover new uses in drug development and materials science.

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